Boc-N-Methyl-D-Ornithine(Fmoc)-OH, commonly referred to as Fmoc-N-Me-D-Orn(Boc)-OH, is a modified amino acid used primarily in peptide synthesis. It features a N-methyl group on the nitrogen of the ornithine side chain and is protected with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. This compound has a molecular formula of and a molecular weight of approximately 468.5 g/mol. The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating its use in solid-phase peptide synthesis.
The chemical reactivity of Boc-N-Methyl-D-Ornithine(Fmoc)-OH is characterized by its ability to undergo various reactions typical of amino acids. Key reactions include:
Boc-N-Methyl-D-Ornithine(Fmoc)-OH has been studied for its potential biological activities. As a building block in peptides, it may influence the pharmacological properties of the resulting compounds. Specifically, the incorporation of N-methylation can enhance the stability and bioavailability of peptides. Some studies suggest that peptides containing ornithine derivatives exhibit antimicrobial and anticancer properties, although specific biological assays are necessary to confirm these effects.
The synthesis of Boc-N-Methyl-D-Ornithine(Fmoc)-OH typically involves several steps:
Various synthetic strategies have been reported in literature, emphasizing solid-phase synthesis techniques that allow for efficient peptide assembly while minimizing side reactions .
Boc-N-Methyl-D-Ornithine(Fmoc)-OH serves multiple purposes in biochemical research:
Research into the interactions of Boc-N-Methyl-D-Ornithine(Fmoc)-OH with biological systems is ongoing. Studies typically focus on how peptides containing this amino acid interact with receptors or enzymes. For instance, modifications in peptide structure can affect binding affinity and specificity towards targets like G-protein coupled receptors or enzymes involved in metabolic pathways.
Several compounds share structural similarities with Boc-N-Methyl-D-Ornithine(Fmoc)-OH, each exhibiting unique characteristics:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Fmoc-D-Ornithine | Contains D-ornithine without N-methylation | Commonly used in peptide synthesis without modification |
Fmoc-L-Ornithine | L-form of ornithine | Often preferred for natural peptide synthesis |
Fmoc-N-Methyl-L-Ornithine | N-methylation on L-ornithine | Enhances stability and bioactivity |
Fmoc-N-Me-D-Phenylalanine | N-methylated phenylalanine | Used for studying receptor interactions |
The uniqueness of Boc-N-Methyl-D-Ornithine(Fmoc)-OH lies in its specific stereochemistry and modifications that enhance its utility in synthetic applications while potentially improving biological activity compared to its analogs.
Boc-N-Me-D-Orn(Fmoc)-OH represents a specialized amino acid derivative with significant utility in peptide synthesis due to its unique structural features and orthogonal protecting groups [1] [2]. The compound contains the D-ornithine backbone with N-methylation at the alpha position and dual protection via tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups . This section examines the solid-phase synthesis protocols for incorporating this compound into peptide sequences.
The selection of an appropriate resin is crucial for the successful incorporation of Boc-N-Me-D-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS) [4]. Common resins employed include:
Resin Type | Properties | Compatibility with Boc-N-Me-D-Orn(Fmoc)-OH | Cleavage Conditions |
---|---|---|---|
Rink Amide | Yields C-terminal amides | High compatibility | TFA-based cocktails |
Wang Resin | Yields C-terminal acids | Good compatibility | TFA-based cocktails |
2-Chlorotrityl | Minimal racemization | Excellent for sterically hindered residues | Mild acid conditions |
MBHA | Compatible with Boc chemistry | Moderate compatibility | HF cleavage |
The resin preparation typically involves swelling in an appropriate solvent such as dimethylformamide or dichloromethane, followed by removal of the Fmoc protecting group from the resin using piperidine solutions [4] [5].
The incorporation of Boc-N-Me-D-Orn(Fmoc)-OH into growing peptide chains presents unique challenges due to the N-methylation, which creates steric hindrance [6] [7]. Standard coupling protocols often yield suboptimal results, necessitating specialized approaches:
The coupling reagents most effective for Boc-N-Me-D-Orn(Fmoc)-OH incorporation include:
Coupling Reagent | Activation Mechanism | Relative Efficiency | Notes |
---|---|---|---|
HATU/DIPEA | Formation of active OAt ester | Excellent | Minimizes racemization |
PyBOP/DIPEA | Formation of active OBt ester | Very good | Cost-effective alternative |
COMU | Formation of Oxyma-based active ester | Excellent | Compatible with green solvents |
DIC/HOBt | Formation of active OBt ester | Good | Requires longer reaction times |
The use of HATU/DIPEA has demonstrated superior results for coupling Boc-N-Me-D-Orn(Fmoc)-OH, with preactivation times kept minimal (1-2 minutes) to prevent racemization [6] [8].
Reaction monitoring is essential for ensuring complete incorporation of Boc-N-Me-D-Orn(Fmoc)-OH [4]. Common monitoring techniques include:
Optimization strategies for challenging sequences containing Boc-N-Me-D-Orn(Fmoc)-OH include:
Solution-phase synthesis offers alternative strategies for incorporating Boc-N-Me-D-Orn(Fmoc)-OH into peptide sequences, particularly valuable for large-scale production or when specific fragment condensation approaches are required [11] [12].
The strategic use of Boc-N-Me-D-Orn(Fmoc)-OH in fragment condensation approaches can be particularly advantageous [13]. Key considerations include:
The following table outlines common fragment condensation strategies involving Boc-N-Me-D-Orn(Fmoc)-OH:
Strategy | Advantages | Limitations | Recommended Coupling Reagents |
---|---|---|---|
Convergent Synthesis | Minimizes sequential elongation issues | Potential solubility challenges | HATU, PyAOP |
Linear Fragment Condensation | Simpler purification | Lower overall yields | COMU, PyBOP |
Hybrid Approach | Combines benefits of both methods | Requires careful planning | HATU, COMU |
The convergent synthesis approach has demonstrated particular utility for incorporating Boc-N-Me-D-Orn(Fmoc)-OH, as it minimizes the challenges associated with sequential coupling to N-methylated residues [13] [12].
Solution-phase coupling of Boc-N-Me-D-Orn(Fmoc)-OH requires careful selection of activation methods to ensure efficient coupling while minimizing side reactions [14] [12]. Effective coupling methods include:
The following table compares the efficiency of various coupling methods for Boc-N-Me-D-Orn(Fmoc)-OH in solution:
Coupling Method | Reaction Time | Yield (%) | Racemization (%) | Solvent System |
---|---|---|---|---|
DCC/HOBt | 6-12 hours | 70-80 | 2-5 | DCM/DMF |
HATU/DIPEA | 2-4 hours | 85-95 | <1 | DMF |
PyBOP/DIPEA | 3-6 hours | 80-90 | 1-3 | DCM/DMF |
Mixed Anhydride | 4-8 hours | 75-85 | 3-7 | THF |
The HATU/DIPEA combination has consistently demonstrated superior performance for coupling Boc-N-Me-D-Orn(Fmoc)-OH in solution-phase synthesis, offering high yields with minimal racemization [6] [15].
Solution-phase synthesis of peptides containing Boc-N-Me-D-Orn(Fmoc)-OH requires robust purification strategies [14] [13]. Common approaches include:
Characterization methods for confirming successful incorporation include:
The orthogonal protection strategy employed in Boc-N-Me-D-Orn(Fmoc)-OH allows for selective deprotection and manipulation of functional groups [16] [17]. This section examines the compatibility of these protecting groups and strategies for sequential deprotection.
The dual protection in Boc-N-Me-D-Orn(Fmoc)-OH offers significant synthetic flexibility [16] [18]. The key features of this orthogonal protection include:
This orthogonality enables selective manipulation of either the alpha-amino or delta-amino functionality [17] [18]. The table below summarizes the orthogonal protection characteristics:
Protecting Group | Position | Deprotection Conditions | Stability Conditions |
---|---|---|---|
Fmoc | Delta-amino | 20-50% piperidine in DMF | Stable to acids, hydrogenolysis |
Boc | Alpha-N-methyl | TFA, HCl in dioxane | Stable to bases, hydrogenolysis |
N-Methyl | Alpha-amino | Permanent modification | Stable under standard conditions |
This orthogonal protection strategy allows for selective functionalization of either amino group, enabling diverse synthetic applications [16] [18].
The Fmoc group in Boc-N-Me-D-Orn(Fmoc)-OH can be selectively removed under basic conditions [16] [10]. Standard deprotection protocols include:
The deprotection mechanism involves base-catalyzed beta-elimination, generating dibenzofulvene as a byproduct [16] [19]. The progress of deprotection can be monitored by UV spectroscopy, tracking the absorbance of the dibenzofulvene-piperidine adduct at 301 nm [10].
The Boc group can be selectively removed under acidic conditions without affecting the Fmoc protection [17] [20]. Common deprotection protocols include:
The deprotection mechanism involves acid-catalyzed formation of a tert-butyl cation, which decomposes to isobutene and carbon dioxide [17] [20]. Scavengers such as triisopropylsilane or water are often added to prevent side reactions with the released tert-butyl cation [17].
The orthogonal nature of the protecting groups in Boc-N-Me-D-Orn(Fmoc)-OH enables sophisticated sequential deprotection strategies [17] [18]. Common approaches include:
The table below outlines sequential deprotection strategies and their applications:
Strategy | First Deprotection | Second Deprotection | Applications |
---|---|---|---|
Delta-selective | Fmoc removal (20% piperidine) | Boc remains intact | Side chain modification |
Alpha-selective | Boc removal (TFA/DCM) | Fmoc remains intact | Backbone modification |
Complete | Fmoc removal followed by Boc | None remaining | Full incorporation |
Reverse | Boc removal followed by Fmoc | None remaining | Specialized sequences |
These sequential deprotection strategies enable precise control over the incorporation and modification of Boc-N-Me-D-Orn(Fmoc)-OH in peptide synthesis [17] [18].
The compatibility of protecting groups in Boc-N-Me-D-Orn(Fmoc)-OH with other commonly used protecting groups in peptide synthesis is summarized below:
Other Protecting Group | Compatibility with Fmoc Removal | Compatibility with Boc Removal |
---|---|---|
Trityl (Trt) | Compatible | Removed |
tert-Butyl (tBu) | Compatible | Removed |
Pbf | Compatible | Partially removed |
Allyl/Alloc | Compatible | Compatible |
Benzyl (Bn) | Compatible | Compatible |